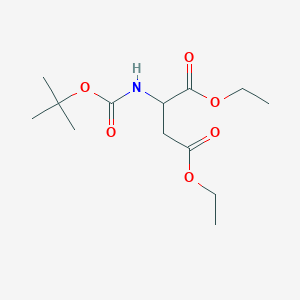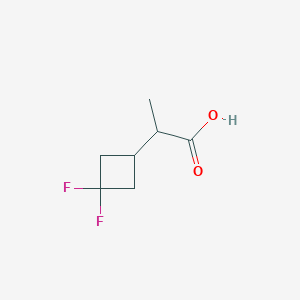
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (aMMoniuM salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is a lysophosphatidic acid (LPA), a type of lysophospholipid. It is composed of glycerol 3-phosphate, fatty acids, and phosphates. This compound is mainly produced in plants and plays a significant role in various biological processes, including cell signaling, migration, growth, and differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves the esterification of glycerol 3-phosphate with hexadecanol. The reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of high-quality 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) .
Analyse Des Réactions Chimiques
Types of Reactions
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphonates.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanal or hexadecanoic acid.
Reduction: Formation of hexadecylphosphonate.
Substitution: Formation of hexadecyl chloride or hexadecylamine.
Applications De Recherche Scientifique
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) has diverse applications in scientific research:
Chemistry: Used as a standard for the quantification of lysophosphatidic acid compounds in various samples.
Biology: Plays a role in cell signaling pathways, influencing cell migration, growth, and differentiation.
Medicine: Investigated for its potential in therapeutic applications, including cancer treatment and wound healing.
Industry: Utilized in the production of specialized lipids and as a component in biochemical assays.
Mécanisme D'action
The compound exerts its effects by binding to specific G-protein-coupled receptors (GPCRs), such as LPA receptors. This binding activates various intracellular signaling pathways, leading to diverse cellular responses, including smooth muscle contraction, cytoskeleton rearrangement, chemotaxis, neurotransmitter release, cell proliferation, platelet aggregation, and calcium mobilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): Similar structure with an octadecyl group instead of a hexadecyl group.
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Contains an acetyl group at the sn-2 position.
1-O-hexadecyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt): Features a cyclic phosphate group.
Uniqueness
1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is unique due to its specific fatty acid chain length and the presence of a hydroxyl group at the sn-2 position. This structural configuration allows it to interact with specific receptors and participate in distinct biological processes, making it valuable for targeted research applications .
Propriétés
IUPAC Name |
azanium;1-hexadecoxy-3-phosphonooxypropan-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19H,2-18H2,1H3,(H2,21,22,23);1H3/q-1;/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLRGFVSCWCOJC-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B12095548.png)
![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12095552.png)

![3-Oxo-8-azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12095567.png)
![Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)


![1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B12095590.png)
![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B12095601.png)



